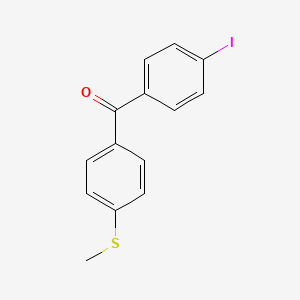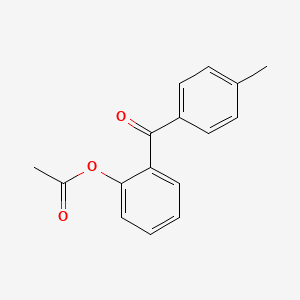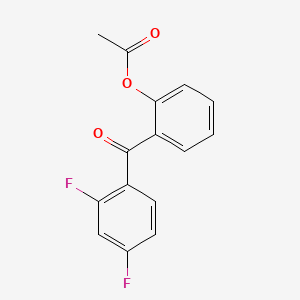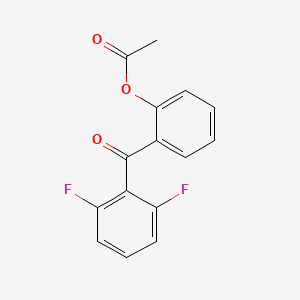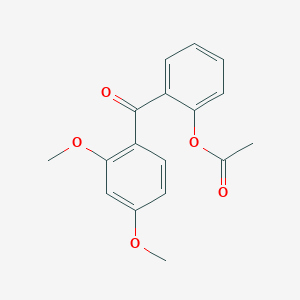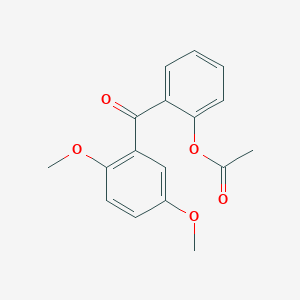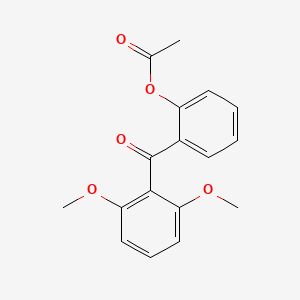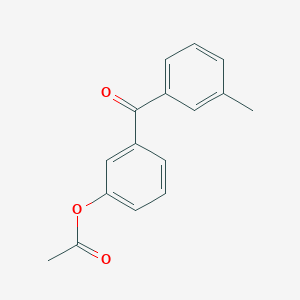
4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C18H19FO2. It is a member of the benzophenone family, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group, a fluoro group, and a methoxy group attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 3-fluoro-4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium fluoride (NaF) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of UV-absorbing agents and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules. This property makes it useful in applications such as UV protection and photodynamic therapy. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone can be compared with other benzophenone derivatives:
4-Tert-butylbenzophenone: Lacks the fluoro and methoxy groups, making it less versatile in certain reactions.
3’-Fluoro-4’-methoxybenzophenone: Lacks the tert-butyl group, which affects its steric and electronic properties.
4-Methoxybenzophenone: Lacks both the tert-butyl and fluoro groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)17(20)13-7-10-16(21-4)15(19)11-13/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMSJXBACVRDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
